3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 4. A propyl linker connects this heterocyclic moiety to a [1,1'-biphenyl]-4-sulfonamide group, with a chlorine atom at the 3' position of the biphenyl ring. Such structures are often explored in kinase inhibition or bone morphogenetic protein (BMP) modulation due to their heterocyclic scaffolds .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16-12-22-24-14-17(15-27(22)26-16)4-3-11-25-30(28,29)21-9-7-18(8-10-21)19-5-2-6-20(23)13-19/h2,5-10,12-15,25H,3-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMEZZOHFXNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a biphenyl sulfonamide core and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C22H21ClN4O2S
- Molecular Weight : 440.9 g/mol
- CAS Number : 1797901-55-3
The compound's unique structure contributes to its biological activity, particularly in the context of cancer treatment and other therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It is believed to act as an inhibitor of specific protein kinases that play crucial roles in cancer cell proliferation.
The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is associated with MYC-dependent cancers. The inhibition of CDK9 can lead to cell cycle arrest and apoptosis in cancer cells.
Research Findings
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values ranging from 600 nM to 1.2 µM in triple-negative breast cancer (TNBC) models. The compound's ability to induce apoptosis was measured using assays that quantify activated caspase-3 levels, indicating significant apoptotic signaling in treated cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamide | C₁₄H₁₀ClN₃O | Different nitrogen heterocycle; potential activity against different targets. |
| 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | C₁₄H₁₁F₂N₄O | Fluorinated variant with enhanced metabolic stability; studied for kinase inhibition. |
| N-(4-chloro-2-methylpyrazolo[3,4-d]pyrimidin-6-yl)benzamide | C₁₄H₁₁ClN₃O | Different pyrazole substitution; may exhibit different biological activities. |
This table illustrates the structural diversity among related compounds and highlights the unique features of this compound.
Study 1: In Vitro Efficacy Against TNBC
A study conducted on TNBC cell lines evaluated the efficacy of the compound using high-content fluorescence imaging techniques. The results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations between 600 nM and 1 µM. This study underscores the potential of this compound as a therapeutic agent against aggressive forms of breast cancer.
Study 2: Selectivity Profile
Further investigations into the selectivity profile of this compound revealed that it retains selectivity for CDK9 over other CDK family members. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
(i) Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrimidine core (6-membered ring fused at positions 1 and 5).
- Analog (Example 53, ) : Pyrazolo[3,4-d]pyrimidine core (fused at positions 3 and 4).
(ii) Triazolo[1,5-a]pyridine Analogs ()
Substituent Effects
(i) Biphenyl vs. Benzene Sulfonamide
- Target Compound : Biphenyl sulfonamide with 3'-Cl.
- BJ13375 (): Monocyclic benzene sulfonamide with 4-F and 2-CH₃. The biphenyl group in the target compound increases molecular weight (MW: ~435 vs. 362 for BJ13375) and may enhance hydrophobic interactions with protein pockets. The 3'-Cl substituent could improve selectivity compared to BJ13375’s 4-F .
(ii) Chromenone-Containing Analogs ()
- Example 53 includes a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group, introducing a planar, electron-deficient chromenone system. This significantly increases MW (589.1 vs. ~435 for the target compound) and may reduce solubility (MP: 175–178°C) .
Physicochemical Properties
Q & A
Q. Can this compound serve as a template for PROTAC development?
- Methodological Answer :
- Feasibility Check :
Linker Attachment Sites : Modify the propyl linker to conjugate E3 ligase ligands (e.g., thalidomide).
Ternary Complex Assays : Use NanoBRET to confirm DDR1-PROTAC-E3 ligase complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
